1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride
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Overview
Description
1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride is a complex organic compound featuring multiple imidazole groups Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride involves multiple steps. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid chloride with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkyl imidazole derivatives.
Scientific Research Applications
1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride involves its interaction with specific molecular targets. The imidazole groups can bind to metal ions, enzymes, or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Similar structure but with amino groups instead of imidazole groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxylic acid groups instead of imidazole groups.
1,3,5-Tris(4-pyridyl)benzene: Features pyridine rings instead of imidazole rings.
Uniqueness
1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride is unique due to the presence of multiple imidazole groups, which confer specific chemical and biological properties. These properties make it a versatile compound for various applications in research and industry[9][9].
Properties
CAS No. |
5373-31-9 |
---|---|
Molecular Formula |
C36H34ClN9O3 |
Molecular Weight |
676.2 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3,5-tricarboxamide;hydrochloride |
InChI |
InChI=1S/C36H33N9O3.ClH/c46-34(43-28-7-1-22(2-8-28)31-37-13-14-38-31)25-19-26(35(47)44-29-9-3-23(4-10-29)32-39-15-16-40-32)21-27(20-25)36(48)45-30-11-5-24(6-12-30)33-41-17-18-42-33;/h1-12,19-21H,13-18H2,(H,37,38)(H,39,40)(H,41,42)(H,43,46)(H,44,47)(H,45,48);1H |
InChI Key |
FBGAJOFSYQDUJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)C(=O)NC6=CC=C(C=C6)C7=NCCN7.Cl |
Origin of Product |
United States |
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